molecular formula C10H13NO B064116 1,2-Dimethyl-5,6-dihydro-1H-indol-7(4H)-one CAS No. 182883-80-3

1,2-Dimethyl-5,6-dihydro-1H-indol-7(4H)-one

Cat. No.: B064116
CAS No.: 182883-80-3
M. Wt: 163.22 g/mol
InChI Key: ACFRFVBTEQJFEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dimethyl-5,6-dihydro-1H-indol-7(4H)-one is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a fused bicyclic structure with a ketone functional group, making it an interesting subject for chemical and pharmaceutical research.

Scientific Research Applications

1,2-Dimethyl-5,6-dihydro-1H-indol-7(4H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethyl-5,6-dihydro-1H-indol-7(4H)-one can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-methyl-3-nitrobenzaldehyde with acetone in the presence of a base such as sodium hydroxide can lead to the formation of the desired indole derivative.

Another approach involves the reduction of 1,2-dimethyl-5-nitroindole followed by cyclization. This method typically requires the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic hydrogenation and cyclization reactions are often optimized for industrial production to ensure high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-5,6-dihydro-1H-indol-7(4H)-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Electrophilic substitution reactions often require reagents such as halogens (chlorine, bromine), nitric acid, or sulfuric acid.

Major Products

    Oxidation: Carboxylic acids, aldehydes, or other oxidized derivatives.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-5,6-dihydro-1H-indol-7(4H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication and transcription.

Comparison with Similar Compounds

1,2-Dimethyl-5,6-dihydro-1H-indol-7(4H)-one can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    5-Hydroxyindoleacetic acid: A metabolite of serotonin and an important biomarker in medical diagnostics.

The uniqueness of this compound lies in its specific structure and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1,2-dimethyl-5,6-dihydro-4H-indol-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7-6-8-4-3-5-9(12)10(8)11(7)2/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFRFVBTEQJFEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C(=O)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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